Sorbitan Isostearate

Description

Historical Context of Sorbitan (B8754009) Ester Research

The study and application of sorbitan esters date back several decades, with early research focusing on their utility as non-ionic surfactants. huanachemical.com The Cosmetic Ingredient Review (CIR) Expert Panel first assessed the safety of several sorbitan esters, including stearate, laurate, and oleate, in 1985, deeming them safe for use in cosmetics. cir-safety.org This was followed by a 2002 addendum that expanded the safety review to include additional sorbitan esters like isostearate and dioleate, reaffirming their safety for cosmetic use. cir-safety.org This history of scientific review highlights the long-standing presence and established use of sorbitan esters in consumer products.

Structural Basis and Isomeric Considerations of Sorbitan, Isooctadecanoate

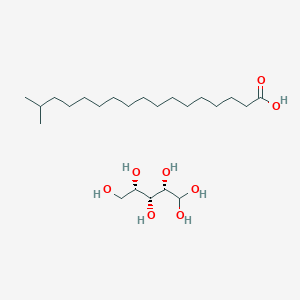

The chemical structure of sorbitan isooctadecanoate is centered around a sorbitan backbone, which is a mixture of cyclic ethers derived from the dehydration of sorbitol. ontosight.aiwikipedia.org This sorbitan core is then esterified with isooctadecanoic acid, a branched-chain fatty acid. The manufacturing process of sorbitan esters results in a complex mixture of mono-, di-, and triesters, each with various positional isomers. researchgate.net The specific fatty acid used, in this case, isooctadecanoic acid (a C18 branched fatty acid), and the degree of esterification significantly influence the compound's properties, such as its hydrophilic-lipophilic balance (HLB). huanachemical.com The isomeric complexity is a key characteristic of sorbitan esters, impacting their physical and functional properties. researchgate.net

Table 1: Chemical and Physical Properties of Sorbitan, Isooctadecanoate

| Property | Value | Source |

| Molecular Formula | C23H48O8 | nih.gov |

| Molecular Weight | 452.6 g/mol | scent.vn |

| CAS Number | 71902-01-7 | nih.gov |

| Physical Description | Liquid | nih.govalfa-chemistry.com |

| IUPAC Name | 16-methylheptadecanoic acid;(2S,3R,4S)-pentane-1,1,2,3,4,5-hexol | alfa-chemistry.com |

Overview of Research Paradigms Applied to Sorbitan, Isooctadecanoate

The analysis and characterization of sorbitan isooctadecanoate and other sorbitan esters employ a range of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a common method used to separate and quantify the different ester fractions (mono-, di-, tri-, and tetraesters). researchgate.netscite.ai Gas chromatography (GC), particularly high-temperature GC, is another powerful tool for analyzing the composition of sorbitan esters, allowing for the separation and identification of various ester species. worktribe.comoup.com More advanced techniques like capillary supercritical fluid chromatography (SFC) have also been developed to provide rapid and quantitative analysis of these complex surfactant mixtures. researchgate.net These analytical methods are crucial for quality control during manufacturing and for understanding the structure-activity relationships of these compounds. worktribe.com

Structure

2D Structure

Properties

CAS No. |

71902-01-7 |

|---|---|

Molecular Formula |

C24H46O6 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C24H46O6/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(27)29-18-21(26)24-23(28)20(25)17-30-24/h19-21,23-26,28H,3-18H2,1-2H3/t20-,21+,23+,24+/m0/s1 |

InChI Key |

NCHJGQKLPRTMAO-XWVZOOPGSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C([C@@H]([C@H]([C@@H](C(O)O)O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |

Other CAS No. |

71902-01-7 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Modifications of Sorbitan, Isooctadecanoate

Esterification Reaction Mechanisms for Sorbitan (B8754009), Isooctadecanoate Formation

The formation of Sorbitan, isooctadecanoate is fundamentally a result of two distinct but related reactions: the intramolecular dehydration of sorbitol to yield sorbitan, and the subsequent esterification of sorbitan with isooctadecanoic acid.

The synthesis of sorbitan esters is typically achieved through either acid or base catalysis, and sometimes a combination, depending on whether a one-step or two-step process is employed.

In the widely used two-step process, the initial dehydration of sorbitol is catalyzed by an acid. iiis.org Strong mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid, are effective for this intramolecular etherification. iiis.orgresearchgate.netoup.com The subsequent esterification of the formed sorbitan with the fatty acid is preferably catalyzed by an alkaline catalyst. iiis.orggoogle.com Sodium hydroxide (B78521) is a common choice due to its high efficiency and low cost, though other bases like potassium hydroxide, sodium acetate, and trisodium (B8492382) phosphate (B84403) can also be used. google.com

Alternatively, a one-step process can be utilized where sorbitol and the fatty acid react directly in the presence of a catalytic system that promotes both the etherification and esterification reactions simultaneously. google.com Such systems may include a mixture of acidic and basic catalysts. For instance, a combination of a strong base (like sodium or potassium hydroxide) and a phosphorus-containing hydroxy acid can be used. google.com In this scenario, it is generally understood that the base catalyzes the ester formation while the acid component catalyzes the intramolecular dehydration of sorbitol to sorbitan. google.com

| Reaction Step | Catalyst Type | Examples | Primary Function |

|---|---|---|---|

| Dehydration (Etherification) | Acid | Sulfuric Acid, Phosphoric Acid, p-Toluenesulfonic Acid | Promotes intramolecular cyclization of sorbitol to sorbitan. |

| Esterification | Base (Alkaline) | Sodium Hydroxide, Potassium Hydroxide, Sodium Acetate | Catalyzes the reaction between sorbitan hydroxyl groups and the fatty acid. |

| One-Step Synthesis | Mixed Acid/Base | Phosphorus-containing hydroxy acid and a strong base (e.g., NaOH) | Concurrently catalyzes both dehydration and esterification. |

The conversion of sorbitol, a six-carbon sugar alcohol, into sorbitan is a critical prerequisite for the esterification step. This transformation is an intramolecular dehydration (or cyclization) reaction that forms a mixture of cyclic ether isomers. wikipedia.orgcosmeticsandtoiletries.com The primary product is typically the five-membered 1,4-anhydrosorbitol, also known as 1,4-sorbitan. oup.comwikipedia.org

The mechanism for this acid-catalyzed dehydration is complex. One proposed pathway involves an SN2 (bimolecular nucleophilic substitution) reaction. oup.comelsevierpure.comresearchgate.net In this mechanism, a hydroxyl group on the sorbitol molecule is protonated by the acid catalyst, forming a good leaving group (water). A neighboring hydroxyl group on the same molecule then acts as a nucleophile, attacking a carbon atom and displacing the water molecule, resulting in the formation of the cyclic ether ring. Specifically, for the preferential formation of 1,4-sorbitan, the mechanism is proposed to involve an SN2 reaction on the primary C1 of sorbitol, which is attacked by the hydroxyl group of the secondary C4. oup.comelsevierpure.com

Controlling this dehydration step is crucial because sorbitan can undergo a second dehydration to form isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol). oup.comwikipedia.org The rate of sorbitan formation is generally faster than that of isosorbide, which allows for its selective production if reaction conditions are carefully managed. wikipedia.org Studies have shown that sorbitol preferentially forms an adduct with the sulfuric acid catalyst, which inhibits the subsequent dehydration of the desired 1,4-sorbitan intermediate into the unwanted isosorbide byproduct. oup.comelsevierpure.comresearchgate.net

Optimization of Reaction Conditions for Tailored Sorbitan, Isooctadecanoate Products

The yield, purity, and physicochemical properties of the final Sorbitan, isooctadecanoate product are highly dependent on the precise control of various reaction parameters.

Temperature is a critical factor in the synthesis process. In the two-step method, the initial dehydration of sorbitol to sorbitan is often conducted at temperatures around 150-180°C. researchgate.netbtsjournals.com For the subsequent esterification step, a key finding is that maintaining the temperature at or below 215°C is crucial for producing a product with substantially less color. justia.comgoogle.com Prior art methods using higher temperatures, sometimes up to 260°C, often resulted in darker, less desirable products. justia.com The optimal temperature range for the base-catalyzed esterification is generally between 180°C and 215°C. justia.com

Pressure also plays a significant role, particularly in the dehydration stage. The reaction is typically carried out under reduced pressure (vacuum) to facilitate the removal of water formed during the cyclization of sorbitol. justia.combtsjournals.com This continuous removal of water shifts the reaction equilibrium towards the formation of sorbitan, thereby increasing the yield. A vacuum degree of no less than 0.096 MPa has been shown to be effective. btsjournals.com

The choice of catalyst and its concentration directly influences the reaction rate and product distribution. For the acid-catalyzed dehydration of sorbitol, a catalyst concentration of 1.1% was found to be optimal in one study on a similar sorbitan ester synthesis. btsjournals.com

For the esterification step, alkaline catalysts are preferred. iiis.org The amount of catalyst must be carefully controlled; one patented process specifies that the amount of alkaline catalyst should not exceed the equivalent of about 1% of NaOH, based on the final product weight. justia.com Higher concentrations can lead to unwanted side reactions and complicate the purification process. The type of base also matters; while sodium hydroxide is common, other bases can be used, potentially altering the reaction kinetics and final product characteristics. google.com

The ratio of reactants is another key parameter. In the synthesis of a similar compound, sorbitan monooleate, an optimal molar ratio of oleic acid to sorbitol was found to be 1.0. The results below illustrate how product formation progresses over time at this ratio. atamanchemicals.com

| Reaction Time (minutes) | Product Yield (%) | Final Acid Value |

|---|---|---|

| 60 | 72.94 | 46.13 |

| 420 | 82.94 | 30.91 |

Effective control of water removal is paramount for maximizing the yield of the desired sorbitan intermediate. The dehydration of one mole of sorbitol to one mole of sorbitan theoretically results in the loss of one mole of water. The "degree of water loss" can be monitored to track the reaction's progress. btsjournals.com

The process is typically conducted under vacuum and may involve sparging with an inert gas like nitrogen to aid in the removal of water vapor. justia.combtsjournals.com Failure to efficiently remove water can slow down the reaction rate and prevent it from reaching completion. Furthermore, excessive heating or prolonged reaction times, even with efficient water removal, can lead to a second dehydration event, converting the desired sorbitan (a monoanhydride) into isosorbide (a dianhydride). oup.comresearchgate.net This reduces the yield of the target intermediate available for esterification. Research has shown that an optimal degree of water loss between 0.93 and 0.98 can be achieved under optimized conditions (150°C for 90 minutes with a 1.1% acid catalyst concentration and high vacuum), leading to a high-quality sorbitan intermediate. btsjournals.com

Derivatization Strategies for Modified Sorbitan, Isooctadecanoate Structures

The functional properties of Sorbitan, isooctadecanoate can be precisely tailored through derivatization, which alters its molecular structure. These modifications are crucial for adjusting the surfactant's performance characteristics, such as its emulsifying power and solubility.

Polyethoxylation of Sorbitan, Isooctadecanoate Esters and Related Polymers

Polyethoxylation is a primary derivatization strategy used to enhance the hydrophilic nature of Sorbitan, isooctadecanoate. This process involves the addition of ethylene (B1197577) oxide to the hydroxyl groups of the sorbitan head. The reaction transforms the typically oil-soluble sorbitan ester (often marketed as Span) into a water-soluble or water-dispersible polysorbate (often marketed as Tween). diva-portal.orgnih.gov

The synthesis is typically conducted as a multi-step process. First, sorbitol is dehydrated to form sorbitan and its isomers. diva-portal.org This sorbitan mixture is then esterified with isooctadecanoic acid (isostearic acid) to produce Sorbitan, isooctadecanoate. The final step is the alkoxylation reaction, where the sorbitan ester is reacted with ethylene oxide. google.com

Table 1: Typical Reaction Parameters for Polyethoxylation of Sorbitan Esters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | Sorbitan, isooctadecanoate; Ethylene Oxide | The sorbitan ester is the substrate for ethoxylation. |

| Catalyst | Alkali Metal Hydroxide (e.g., NaOH, KOH) | A basic catalyst is essential for the ring-opening polymerization of ethylene oxide. google.com |

| Temperature | 125 - 175°C | Superambient temperatures are required to facilitate the reaction. google.com |

| Degree of Ethoxylation | ~20 moles of ethylene oxide per mole of sorbitol | This ratio determines the length of the hydrophilic polyoxyethylene chains and the final HLB value. diva-portal.org |

| Post-Reaction Step | Neutralization of Catalyst | Essential for product stability and purity. google.com |

Structural Variations and Their Influence on Functional Attributes

The functionality of Sorbitan, isooctadecanoate is profoundly influenced by its molecular structure. Variations arise from the initial synthesis, which yields a mixture of sorbitan isomers and different degrees of esterification (mono-, di-, and triesters). shreechem.in These structural differences are key determinants of the surfactant's physicochemical properties, most notably its Hydrophile-Lipophile Balance (HLB). The HLB system provides a numerical value that guides the selection of an emulsifier for specific applications. utl.pt

Degree of Esterification : The number of isooctadecanoate (fatty acid) chains attached to the sorbitan ring is a critical factor.

Monoesters : With one fatty acid chain, these molecules are the most hydrophilic among the esters, possessing a higher HLB value. They are generally effective as oil-in-water (O/W) emulsifiers when used in combination with a high-HLB surfactant like their polyethoxylated derivatives. cnchemsino.com

Diesters and Triesters : As the number of lipophilic fatty acid chains increases, the molecule becomes more hydrophobic, resulting in a significantly lower HLB value. frontiersin.org Sorbitan triesters have very low HLB values and are effective stabilizers for water-in-oil (W/O) emulsions. utl.pt

Fatty Acid Structure : The nature of the fatty acid chain itself plays a role. Isooctadecanoic acid (isostearic acid) is a branched, saturated fatty acid. Compared to its linear equivalent, stearic acid, the branching in the isostearate chain can disrupt crystal packing, often resulting in a liquid product rather than a waxy solid. acs.org This physical state can influence formulation texture and stability.

The HLB value dictates the surfactant's solubility and emulsifying behavior. Surfactants with low HLB values (approx. 3-6) are more soluble in oil and tend to form W/O emulsions, while those with higher HLB values (approx. 8-18) are more water-soluble and promote O/W emulsions. utl.pt The ability to produce sorbitan isooctadecanoate with varying degrees of esterification allows for the creation of a range of emulsifiers with different HLB values, tailored for specific formulation needs.

Table 2: Influence of Structural Variation on HLB and Emulsion Type for Sorbitan Esters

| Sorbitan Ester Type | Dominant Structural Feature | Typical HLB Value Range | Favored Emulsion Type |

|---|---|---|---|

| Sorbitan Monoester (e.g., Span 60) | One lipophilic tail | 4.7 huanachemical.com | Water-in-Oil (W/O) |

| Sorbitan Triester (e.g., Span 65) | Three lipophilic tails | 2.1 frontiersin.org | Water-in-Oil (W/O) |

| Polyethoxylated Sorbitan Monoester (e.g., Polysorbate 60) | One lipophilic tail, long hydrophilic chains | 14.9 utl.pt | Oil-in-Water (O/W) |

Purification and Isolation Techniques for High-Purity Sorbitan, Isooctadecanoate

The synthesis of Sorbitan, isooctadecanoate results in a crude product containing a mixture of desired esters, unreacted starting materials (sorbitol, fatty acids), and byproducts like isosorbide and self-condensed polyols. google.com Achieving high purity is essential for performance and consistency. Several techniques are employed for purification and isolation.

Solvent Extraction : A patented method for removing polyol impurities involves a multi-solvent extraction process. The crude sorbitan ester is first dissolved in a solution containing both a hydrocarbon (e.g., hexane) and a polar organic solvent (e.g., isopropanol). This organic solution is then washed with an aqueous metal salt solution (e.g., sodium chloride). The polyol impurities preferentially partition into the aqueous phase, which is then separated. The purified Sorbitan, isooctadecanoate is recovered from the organic phase by removing the solvents, typically through flashing or distillation. google.com This process is effective because it leaves the desired sorbitan esters undisturbed while efficiently removing the more polar polyol impurities. google.com

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating the complex components of sorbitan ester mixtures. worktribe.comresearchgate.net These principles can be scaled up for preparative chromatography to isolate high-purity fractions. For instance, preparative HPLC has been used to separate the main constituents of polysorbates, including mono-, di-, and polyesters. diva-portal.orgresearchgate.net High-temperature GC (HT-GC) has also proven effective in separating sorbitan monoesters from di- and triesters. worktribe.com

Filtration and Decolorization : Basic purification steps often include filtration to remove solid catalysts or other particulate matter. googleapis.comiiis.org If the product is highly colored, a decolorization step using activated carbon may be employed to improve the product's appearance. google.com

Crystallization : While Sorbitan, isooctadecanoate itself is often a liquid, crystallization can be used to purify its solid precursors. For example, high-purity 1,4-sorbitan can be prepared by multiple crystallizations from a lower alcohol like methanol, yielding a precursor with over 99% purity for subsequent esterification. google.com

These techniques, often used in combination, allow for the production of Sorbitan, isooctadecanoate with the specific purity and composition required for its intended application.

Interfacial Phenomena and Surfactant Mechanisms of Sorbitan, Isooctadecanoate

Surface Activity and Interfacial Tension Reduction Mechanisms

As an amphiphilic molecule, sorbitan (B8754009), isooctadecanoate naturally migrates to the interface between immiscible phases, such as oil and water. This orientation allows it to reduce the interfacial tension that exists between these two substances. cosmileeurope.eu The lipophilic fatty acid chain resides in the oil phase while the hydrophilic sorbitan group is exposed to the aqueous phase, creating a bridge between them and lowering the energy of the system. cosmileeurope.eu

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles. researchgate.net Below the CMC, the surfactant primarily exists as individual molecules (monomers) in the bulk solution and at the interface. Once the interface is saturated, any additional surfactant monomers aggregate into micelles. This transition is marked by an abrupt change in the physical properties of the solution. researchgate.net

While specific CMC values for sorbitan, isooctadecanoate in various media are not extensively documented in publicly available literature, the CMC for other sorbitan fatty acid esters has been determined in nonaqueous solvents. For instance, studies on sorbitan monopalmitate and sorbitan monooleate in solvents like benzene, carbon tetrachloride, and oil mixtures have shown that the CMC is highly dependent on the nature of the solvent. osti.gov This suggests that the CMC of sorbitan, isooctadecanoate would likewise vary significantly with the polarity and composition of the medium.

The determination of CMC can be achieved through various experimental techniques that monitor a concentration-dependent physical property of the surfactant solution. A sharp inflection point in the plot of the property versus surfactant concentration indicates the CMC.

Table 1: Common Experimental Methods for CMC Determination

| Method | Principle |

|---|---|

| Surface Tensiometry | Measures the decrease in surface tension with increasing surfactant concentration. The tension remains relatively constant above the CMC. |

| Conductivity Measurement | Applicable to ionic surfactants, where the conductivity slope changes as charged monomers form less mobile micelles. |

| Fluorescence Spectroscopy | Uses a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles, causing a detectable change in its fluorescence spectrum. researchgate.net |

| UV-Vis Spectroscopy | Monitors changes in the absorbance of a dye that interacts differently with surfactant monomers and micelles. |

The micellization process is influenced by factors such as temperature and the molecular structure of the surfactant, including the length and branching of the hydrophobic tail and the nature of the hydrophilic head group. researchgate.net

The efficacy of a surfactant is rooted in its ability to adsorb at interfaces. At liquid-liquid interfaces (e.g., oil-water), sorbitan, isooctadecanoate molecules arrange themselves to lower the interfacial free energy, a process driven by the hydrophobic effect. cosmileeurope.eu This adsorption is a dynamic process, involving the diffusion of monomers from the bulk phase to the interface and their subsequent arrangement. nih.gov

At solid-liquid interfaces, the adsorption mechanism is influenced by the properties of the solid surface (e.g., hydrophobicity, surface charge) and the solvent. Sorbitan, isooctadecanoate can adsorb onto both hydrophobic and hydrophilic surfaces, modifying their wettability. This property is crucial in applications like pigment dispersion in cosmetic formulations, where the surfactant adsorbs onto the surface of solid particles, preventing them from aggregating. specialchem.com

Emulsification Properties and Mechanisms of Emulsion Stabilization

Sorbitan, isooctadecanoate is widely recognized for its emulsifying properties, enabling the formation of stable, finely dispersed mixtures of oil and water. specialchem.comcosmileeurope.eu Its effectiveness is often quantified by the Hydrophilic-Lipophilic Balance (HLB) system. With a low HLB value of 4.7, sorbitan, isooctadecanoate is predominantly lipophilic, making it an excellent emulsifier for water-in-oil systems. ci.guide

Water-in-Oil (W/O) Emulsions: Due to its low HLB value, sorbitan, isooctadecanoate is highly effective at stabilizing W/O emulsions, where water droplets are dispersed in a continuous oil phase. ci.guide The stabilization mechanism is primarily through steric hindrance. The bulky, branched isostearyl chains of the surfactant are anchored in the continuous oil phase, forming a robust interfacial film around the water droplets. This layer acts as a physical barrier that prevents the droplets from coalescing. researchgate.net Stable W/O emulsions can be formed with as little as 2% sorbitan, isooctadecanoate. ci.guide

Sorbitan, isooctadecanoate is a key component in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS). dovepress.comnih.gov These are isotropic, thermodynamically stable mixtures of oil, water, surfactant, and often a co-surfactant, that form spontaneously or with gentle agitation. dovepress.commdpi.com

In these systems, sorbitan, isooctadecanoate acts as the lipophilic surfactant. Its role is to lower the oil-water interfacial tension to ultra-low values, which is a prerequisite for the spontaneous formation of nano-sized droplets (typically <100 nm). researchgate.netresearchgate.net The combination of a low-HLB surfactant like sorbitan, isooctadecanoate with a high-HLB surfactant and a co-surfactant allows for the creation of a flexible and dynamic interfacial film that can accommodate the high curvature of small droplets.

The formulation of these systems often involves the construction of pseudo-ternary phase diagrams, which map the regions of oil, water, and surfactant/co-surfactant ratios where stable microemulsions form. researchgate.nettbzmed.ac.iranalis.com.my These diagrams are essential tools for optimizing formulations to achieve desired properties such as droplet size and stability. mdpi.com

The stability and physical properties of an emulsion are critically dependent on the structure and properties of the interfacial layer formed by the emulsifier. Sorbitan, isooctadecanoate molecules adsorb at the oil-water interface to form a film that prevents droplet coalescence. nih.gov The branched structure of the isostearate tail contributes to a disordered yet effective steric barrier.

The rheology of an emulsion—its flow and deformation behavior—is a macroscopic reflection of microscopic phenomena, including droplet size, volume fraction of the dispersed phase, and inter-droplet interactions, all of which are influenced by the interfacial layer. researchgate.netgoogle.com

Viscosity: Emulsions stabilized with sorbitan, isooctadecanoate typically exhibit non-Newtonian flow behavior. researchgate.net At low shear rates, the viscosity is high due to the structured network of droplets. As the shear rate increases, this structure breaks down, leading to a decrease in viscosity, a phenomenon known as shear-thinning or pseudoplastic behavior. nih.govresearchgate.net

Viscoelasticity: Concentrated emulsions often exhibit viscoelastic properties, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics. nih.gov This can be characterized by oscillatory rheology, which measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. mdpi.com For a stable, structured emulsion, G' is often greater than G'' at low frequencies, indicating a more solid-like behavior at rest. nih.govmdpi.com

The specific rheological profile of an emulsion containing sorbitan, isooctadecanoate depends on its concentration, the oil and water phases used, droplet size, and the presence of other stabilizing agents. researchgate.netmdpi.com

Table 2: Typical Rheological Characteristics of Surfactant-Stabilized Emulsions

| Rheological Property | Description | Typical Behavior |

|---|---|---|

| Flow Behavior | Relationship between shear stress and shear rate. | Non-Newtonian, typically shear-thinning (pseudoplastic). researchgate.net |

| Viscosity | Resistance to flow. | Decreases with increasing shear rate. |

| Storage Modulus (G') | Measure of the energy stored and recovered per cycle of oscillation (elastic response). | Can be higher than G'' at rest in structured emulsions. mdpi.com |

| Loss Modulus (G'') | Measure of the energy dissipated as heat per cycle of oscillation (viscous response). | Can become dominant over G' at higher frequencies or after yielding. mdpi.com |

| Yield Stress | The minimum stress required to initiate flow. | Often present in concentrated, structured emulsions. nih.gov |

Interaction with Biomacromolecules and Surfactant Binding Studies

Sorbitan, isooctadecanoate, a non-ionic surfactant, interacts with biomacromolecules primarily through non-covalent forces. The nature and strength of these interactions are dictated by the chemical structures of both the surfactant and the biomacromolecule, as well as the surrounding medium conditions. As a member of the sorbitan ester class, its interactions are generally considered more benign compared to ionic surfactants. nih.govresearchgate.net

Mechanistic Investigations of Surfactant-Protein Interactions

The interaction between non-ionic surfactants like sorbitan esters and proteins is predominantly driven by hydrophobic interactions. nih.gov The isooctadecanoate tail of the surfactant molecule tends to associate with non-polar regions on the protein surface, shielding them from the aqueous environment. This can lead to the formation of protein-surfactant complexes. mdpi.com

The binding mechanism can involve the surfactant monomers interacting directly with the protein. scialert.net In some cases, the formation of these complexes can minimize protein-protein interactions, which may reduce aggregation. mdpi.com The initial step often involves the saturation of the biological membrane or protein surface with surfactant monomers. scialert.net

The table below summarizes thermodynamic parameters for the interaction of related non-ionic surfactants with a model protein, Bovine Serum Albumin (BSA), which can provide an indication of the types of forces involved in the binding of sorbitan esters.

| Surfactant | Protein | Binding Constant (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Binding Stoichiometry (n) |

| Polysorbate 20 | BSA | 8 x 10³ - 12 x 10³ | -50 to -60 | 1-2 |

| Polysorbate 80 | BSA | 8 x 10³ - 12 x 10³ | -50 to -60 | 1-2 |

This data is for related polysorbate surfactants and is intended to be illustrative of the potential interactions of non-ionic surfactants with proteins. nih.gov

Advanced Emulsion Science and Formulation Dynamics with Sorbitan, Isooctadecanoate

Emulsion Stability Mechanisms in Complex Systems

Sorbitan (B8754009), isooctadecanoate, a non-ionic surfactant, is instrumental in the formation and stabilization of emulsions, particularly water-in-oil (W/O) systems. Its efficacy is rooted in its molecular structure, featuring a hydrophilic sorbitan head and a lipophilic isooctadecanoate tail. This structure allows it to position itself at the oil-water interface, reducing interfacial tension and creating a barrier that hinders droplet coalescence. The stability of emulsions formulated with this compound is not static but is dynamically influenced by several physicochemical parameters.

Effect of pH on Emulsion Stability and Droplet Coalescence

In complex formulations, extreme pH values can lead to the degradation of other components, which in turn can compromise the integrity of the emulsion. For instance, acidic conditions can sometimes contribute to the destabilization of certain formulations. chemistscorner.com The interaction between droplets is governed by a balance of attractive and repulsive forces, and changes in the ionic strength of the aqueous medium due to pH adjustments can disrupt this balance, potentially leading to flocculation. pharmacores.com While Sorbitan, isooctadecanoate itself is stable, the pH can influence the ionization of functional groups in the oil phase or other additives, leading to changes in interfacial properties and a potential decrease in emulsion stability under highly acidic or alkaline conditions. researchgate.netmdpi.com Studies on other emulsifier systems have shown that acidic pH can sometimes enhance stability by increasing the packing density of stabilizing particles at the interface, suggesting system-dependent effects. matec-conferences.org

Table 1: Illustrative Impact of pH on Emulsion Droplet Size

This table illustrates a hypothetical scenario for an emulsion stabilized with Sorbitan, isooctadecanoate where other pH-sensitive components are present.

| pH | Average Droplet Diameter (μm) | Observations |

| 3.0 | 5.8 | Slight increase in droplet size, potential for minor flocculation. |

| 5.0 | 4.2 | Optimal stability, minimal droplet aggregation. |

| 7.0 | 4.5 | Stable, with uniform droplet distribution. |

| 9.0 | 5.2 | Minor increase in coalescence observed over time. |

Thermal Stability and Temperature-Induced Phase Transitions

Temperature is a critical factor governing the stability of emulsions stabilized by Sorbitan, isooctadecanoate. As temperature increases, the viscosity of the continuous (oil) phase typically decreases, which can accelerate droplet movement and increase the frequency of collisions, potentially leading to higher rates of coalescence. ijirss.com

Table 2: Representative Data on Thermal Effects on Emulsion Viscosity

| Temperature (°C) | Viscosity (cP) | Emulsion State |

| 10 | 3500 | High viscosity, stable gel-like structure. |

| 25 | 2200 | Stable, cream-like consistency. |

| 40 | 1100 | Reduced viscosity, increased droplet mobility. |

| 55 | 650 | Significant thinning, risk of instability. |

Impact of Electrolyte Concentration on Emulsion Integrity

The addition of electrolytes, such as salts, can have a profound and complex effect on the stability of emulsions stabilized by Sorbitan, isooctadecanoate. Unlike ionic surfactants, where electrolytes primarily screen electrostatic repulsion, their effect on non-ionic systems is more nuanced. High concentrations of electrolytes can influence the hydration of the surfactant's hydrophilic head group, a phenomenon known as "salting out." This dehydration makes the surfactant more hydrophobic, lowering its effective HLB value and potentially destabilizing an oil-in-water emulsion or, conversely, strengthening a water-in-oil emulsion.

Table 3: Effect of NaCl Concentration on Emulsion Creaming Index

| NaCl Concentration (mM) | Creaming Index (%) after 24h | Interpretation of Stability |

| 0 | 5 | Baseline stability. |

| 50 | 3 | Enhanced stability, reduced creaming. |

| 100 | 2 | Optimal stability with minimal phase separation. |

| 200 | 8 | Destabilization, increased creaming. |

Dispersion of Particulate Matter in Emulsion Matrices

Sorbitan, isooctadecanoate serves not only as an emulsifier but also as an effective dispersing agent for solid particles within an emulsion matrix. It facilitates the wetting of the particle surface and prevents agglomeration, which is crucial for the homogeneity and performance of the final product.

Sorbitan, Isooctadecanoate in Engineered Nanomaterial Dispersion

In formulations such as modern sunscreens, achieving a fine and stable dispersion of engineered nanomaterials (ENMs), like titanium dioxide or zinc oxide, is essential for efficacy. Sorbitan, isooctadecanoate plays a key role in this process. It adsorbs onto the surface of the nanoparticles, modifying their surface polarity to be more compatible with the oil phase of the emulsion. This surface modification prevents the nanoparticles from forming large aggregates, which would reduce the formulation's effectiveness and aesthetic appeal.

A study utilizing two-dimensional X-ray absorption imaging to analyze the dispersion of ENMs in a sunscreen formulation containing Sorbitan, isooctadecanoate found that the nanoparticles were located exclusively within the oil phase of the emulsion. rsc.org The methodology allowed for the characterization of the ENM aggregation state directly within the product, revealing the presence of some small aggregates ( < 1-2 μm). rsc.org The nature of the emulsifier is critical, as it directly influences the final structure and size of particles prepared from emulsion-based methods. nih.gov

Table 4: Nanoparticle Aggregation State in an Emulsion with Sorbitan, Isooctadecanoate

| Formulation Component | Nanoparticle Location | Average Aggregate Size (μm) | Dispersion Quality |

| Sorbitan, Isooctadecanoate | Oil Phase | < 2 | Fine |

Optimization of Particle Dispersion for Enhanced Formulation Homogeneity

Achieving a uniform distribution of particulate matter throughout an emulsion is critical for ensuring consistent product performance. The optimization of this dispersion involves a careful balance of formulation and process variables. The concentration of Sorbitan, isooctadecanoate is a key parameter; sufficient surfactant is needed to fully coat the particle surfaces and prevent re-agglomeration, but an excess can lead to undesirable changes in formulation viscosity.

The goal is to create a stable, homogenous system where particles remain evenly suspended over the product's shelf life. Advanced analytical techniques are crucial for evaluating the degree of homogeneity and optimizing the formulation. For instance, methods that can analyze the dispersion state of nanoparticles in situ without altering the original matrix are valuable tools for optimizing the concentration of the dispersing agent and other formulation parameters to ensure product efficacy and safety. rsc.org The process of optimization aims to minimize particle aggregation and ensure a consistent, uniform texture and performance, which is a key indicator of a high-quality formulation.

Table 5: Optimization of Dispersant Concentration for Formulation Homogeneity

| Sorbitan, Isooctadecanoate Conc. (% w/w) | Particle Sedimentation after 30 days (%) | Homogeneity Index* |

| 0.5 | 15 | 0.75 |

| 1.0 | 8 | 0.88 |

| 2.0 | < 1 | 0.99 |

| 3.0 | < 1 | 0.99 |

*Homogeneity Index is a calculated value from 0 (complete separation) to 1 (perfectly uniform).

Interfacial Interactions between Surfactant and Nanoparticle Surfaces

The synergy between surfactants and nanoparticles at fluid interfaces is a critical area of emulsion science. Sorbitan, isooctadecanoate, like other non-ionic surfactants, can adsorb onto the surface of nanoparticles, modifying their properties and influencing the stability of the emulsion. The hydrophobic tail of the surfactant interacts with the nanoparticle surface, particularly if the nanoparticle is hydrophobic, while the hydrophilic head extends into the aqueous phase. researchgate.net This adsorption creates a stabilizing layer around the nanoparticles, preventing them from aggregating through steric hindrance. researchgate.net

Niosome Formulation and Characterization Utilizing Sorbitan, Isooctadecanoate

Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which self-assemble into bilayer structures in aqueous media. mdpi.com These vesicles are analogous to liposomes and can encapsulate both hydrophilic and lipophilic compounds, making them versatile drug delivery carriers. mdpi.comnih.gov Sorbitan, isooctadecanoate, a member of the sorbitan ester family (Spans), is a suitable surfactant for niosome formation due to its biocompatibility, biodegradability, and non-immunogenic properties. mdpi.commdpi.com The inclusion of cholesterol is crucial as it modulates the fluidity and stability of the niosomal membrane. nih.gov

The physicochemical characteristics of niosomes, such as particle size, charge, and encapsulation efficiency, are critical for their performance and can be tailored by adjusting formulation and process parameters. mdpi.com

Preparation Methods for Sorbitan, Isooctadecanoate-Based Niosomes

Several methods have been developed to prepare niosomes, each offering control over the resulting vesicle characteristics. nih.govnih.gov The selection of a particular method depends on the desired size, polydispersity, and application of the niosomes.

Thin-Film Hydration (TFH): This is the most common method for niosome preparation. nih.govresearchgate.net It involves dissolving Sorbitan, isooctadecanoate and cholesterol in a volatile organic solvent. mdpi.com The solvent is then evaporated under reduced pressure using a rotary evaporator, which leaves a thin film of the surfactant and cholesterol on the wall of the flask. nih.govmdpi.com This film is subsequently hydrated with an aqueous phase (which may contain a hydrophilic drug) by agitation, leading to the spontaneous formation of multilamellar niosomes. nih.govmdpi.com The temperature of hydration must be above the gel-liquid phase transition temperature (Tc) of the surfactant. mdpi.comijnrd.org

Reverse-Phase Evaporation (REV): This method is particularly suitable for encapsulating a high amount of aqueous content. nih.gov Sorbitan, isooctadecanoate and cholesterol are dissolved in an organic solvent mixture like ether and chloroform. nih.gov An aqueous phase is added, and the mixture is sonicated to form a water-in-oil emulsion. The organic solvent is then slowly removed, leading to the formation of a viscous gel and subsequently, niosomes. nih.gov

Ether Injection Method: In this technique, a solution of Sorbitan, isooctadecanoate and cholesterol in diethyl ether is slowly injected through a fine needle into a heated aqueous phase. mdpi.com The rapid evaporation of the ether leads to the formation of unilamellar niosomes. mdpi.comijnrd.org

Sonication: This method can be used as a primary preparation technique or as a secondary step to reduce the size of pre-formed niosomes. nih.gov A mixture of the aqueous phase, surfactant, and cholesterol is subjected to high-frequency ultrasound using a probe sonicator, resulting in the formation of small niosomes. nih.govijnrd.org This method is advantageous as it can be performed without the use of organic solvents. nih.gov

Microfluidics: This modern technique offers precise control over niosome size and distribution. nih.gov Streams of the lipid/surfactant solution in an organic solvent and the aqueous phase are pumped through microchannels, where controlled mixing occurs, leading to the formation of uniform niosomes. nih.govresearchgate.net Niosomes produced by this method are often smaller in diameter compared to those from the thin-film hydration method. nih.gov

Niosome Structural Characteristics and Morphological Analysis

Niosomes formulated with Sorbitan, isooctadecanoate are typically spherical vesicles. researchgate.netnih.gov Structurally, they consist of a bilayered membrane where the hydrophobic isooctadecanoate tails are oriented inwards, creating a lipophilic domain, while the hydrophilic sorbitan heads face the outer aqueous environment and the inner aqueous core. nih.gov Cholesterol molecules intercalate within the bilayer, influencing its rigidity and permeability. nih.gov The vesicles can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). researchgate.net

The morphology and size of these niosomes are commonly analyzed using microscopy techniques:

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the niosomes. Samples are typically prepared by placing a drop of the niosome dispersion on a grid, followed by negative staining with an electron-dense salt like uranyl acetate. nih.gov TEM analysis confirms the spherical shape and lamellarity of the vesicles. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of niosomes. nih.gov Lyophilized niosome samples are mounted and coated with a conductive material before imaging. SEM images reveal the three-dimensional structure and surface texture of the vesicles. nih.gov

Dynamic Light Scattering (DLS) is another essential technique used to determine the mean particle size, size distribution (polydispersity index), and zeta potential of the niosomes in their dispersed state. mdpi.com

Factors Influencing Niosome Particle Size and Polydispersity Index

The particle size and polydispersity index (PDI) are critical quality attributes of niosomal formulations, as they affect stability, and in vivo performance. A narrow particle size distribution (low PDI) is generally desired. nih.gov Several formulation and process variables can be manipulated to control these characteristics. scispace.com

Surfactant Type and HLB: The structure of the non-ionic surfactant, particularly its hydrophilic-lipophilic balance (HLB) value, significantly impacts vesicle size. nih.gov Surfactants with lower HLB values, which are more lipophilic, tend to form smaller niosomes due to lower surface energy. mdpi.com Conversely, an increase in the HLB value of sorbitan esters has been shown to increase vesicle size. researchgate.netnih.gov

Cholesterol Content: Cholesterol is a crucial component that affects membrane rigidity and vesicle size. nih.gov Increasing the cholesterol content can lead to an increase or decrease in particle size depending on the surfactant used. nih.govresearchgate.net For some sorbitan esters, increasing the amount of cholesterol leads to a significant increase in the average diameter of the particles, potentially due to the formation of a thicker bilayer. researchgate.netscispace.comnih.gov

Charge-Inducing Agents: The inclusion of charged molecules like dicetyl phosphate (B84403) (DCP) can increase the size of the niosomes. nih.govscispace.com The electrostatic repulsion between the charged bilayers leads to a greater separation between them, resulting in larger vesicles. nih.gov

Sonication Time: The duration of sonication has a direct impact on vesicle size. scispace.com Prolonging the sonication time generally leads to a reduction in the mean particle size of the niosomes. nih.govscispace.com However, the effect may become less significant after a certain duration. researchgate.net

Incorporated Drug: The nature of the encapsulated drug can influence vesicle size. scispace.com The incorporation of a lipophilic drug may increase the vesicle size by partitioning within the fatty acyl chains of the bilayer membrane, causing an expansion of the vesicle. scispace.com

The table below summarizes the effect of various factors on the particle size of niosomes based on findings from studies on sorbitan esters.

| Factor | Variation | Effect on Particle Size | Reference |

| Cholesterol | Increasing concentration | Increase | scispace.comresearchgate.net |

| Sonication Time | Increasing from 10 to 30 min | Decrease (by up to 42%) | scispace.comresearchgate.net |

| Charge-Inducing Agent | Addition of Dicetyl Phosphate (DCP) | Increase (by up to 24%) | nih.govscispace.com |

| Drug Incorporation | Encapsulation of a lipophilic drug | Increase | scispace.com |

| Surfactant HLB | Increasing HLB value | Increase | researchgate.netnih.gov |

Material Science Applications and Physicochemical Interactions of Sorbitan, Isooctadecanoate

Integration into Advanced Material Formulations

The utility of Sorbitan (B8754009), isooctadecanoate in advanced materials stems from its ability to modify the rheology and stability of complex fluids and semi-solid formulations.

Sorbitan esters, including compounds structurally similar to Sorbitan, isooctadecanoate such as sorbitan monostearate, have been identified as effective organogelators. huanachemical.comatamanchemicals.com This capability is crucial in the formulation of multiphase systems where a structured, semi-solid consistency is desired. The mechanism of gelation involves the self-assembly of the sorbitan ester molecules within an organic solvent or oil phase upon cooling from an elevated temperature. This process leads to the formation of a three-dimensional network of crystalline fibers or tubules that entraps and immobilizes the liquid component, resulting in the formation of a stable, thermoreversible gel. huanachemical.com

The critical gelator concentration (CGC), which is the minimum concentration of the sorbitan ester required to form a gel, is a key parameter in the design of these systems. For instance, studies on sorbitan monostearate in sesame oil have shown that gelation occurs at concentrations of 15% (w/w) or higher. atamanchemicals.com The physical properties of the resulting organogels, such as consistency and smoothness, are dependent on the concentration of the gelling agent. atamanchemicals.com

Table 1: Gelling Properties of a Representative Sorbitan Ester (Sorbitan Monostearate) in an Oil-Based System

| Property | Value/Observation |

|---|---|

| Critical Gelator Concentration (in sesame oil) | ≥ 15% (w/w) |

| Gel Formation Mechanism | Self-assembly into a 3D network upon cooling |

| Gel Characteristics | Opaque, thermoreversible, semi-solid |

Note: This data is for Sorbitan Monostearate and is used as a proxy due to the limited availability of specific gelling data for Sorbitan, isooctadecanoate.

As an emulsifier with a low Hydrophilic-Lipophilic Balance (HLB) value, Sorbitan, isooctadecanoate (also known as Sorbitan Isostearate) is particularly effective in stabilizing water-in-oil (W/O) emulsions. cnchemsino.comalfa-chemistry.com Its lipophilic nature ensures good compatibility with a wide range of non-polar and weakly polar oils. The branched isostearyl chain of Sorbitan, isooctadecanoate provides steric hindrance that contributes to the stability of emulsions.

The compatibility of sorbitan esters extends to various types of oils, including mineral oils, vegetable oils, and silicone oils. cir-safety.orggoogle.com In formulations containing silicone oils, for example, a mixed emulsifying agent system that includes a sorbitan fatty acid ester with a low HLB (in the range of 2.0 to 6.5) is effective in creating stable emulsions. google.com The choice of sorbitan ester and its concentration is critical in achieving the desired emulsion stability and rheological properties. The HLB value for this compound is approximately 4.7, making it suitable for W/O emulsions. alfa-chemistry.comgreengredients.it

Table 2: Compatibility of Sorbitan Esters with Different Oil Phases

| Oil Phase Type | Compatibility/Function | Reference |

|---|---|---|

| Mineral Oil | Good, used in W/O emulsions | cir-safety.org |

| Vegetable Oils | Good, forms stable organogels and emulsions | atamanchemicals.comcir-safety.org |

Interfacial Physics in Structured Materials

The performance of Sorbitan, isooctadecanoate in material formulations is fundamentally governed by its behavior at interfaces. Understanding its influence on surface free energy, wettability, and contact angles is essential for predicting its efficacy in various applications.

The wettability of a solid surface by a liquid is influenced by the adsorption of surfactants at the solid-liquid interface. mdpi.com Sorbitan esters, being oil-soluble, are expected to adsorb onto hydrophobic surfaces, modifying their wettability characteristics. The extent of this modification depends on the nature of the solid substrate, the solvent, and the concentration of the surfactant.

Contact angle measurements are a direct method to quantify the wettability of a surface. Although specific contact angle data for Sorbitan, isooctadecanoate are scarce, research on related systems demonstrates the effect of sorbitan esters on interfacial behavior. For example, the contact angle of aqueous solutions of polysorbates (ethoxylated sorbitan esters) has been studied on various solid surfaces, showing a decrease in contact angle with increasing surfactant concentration, which indicates improved wetting. researchgate.net

For a lipophilic surfactant like Sorbitan, isooctadecanoate in a non-polar medium, its effect on the contact angle on a solid surface would depend on the relative polarities of the solid, liquid, and surfactant. It is expected to decrease the contact angle of a non-polar liquid on a polar surface by adsorbing at the solid-liquid interface and reducing the interfacial tension.

Table 3: Interfacial Properties of Representative Sorbitan Esters

| Parameter | Observation | Reference |

|---|---|---|

| Air-Oil Surface Tension (Span 60 in Rapeseed Oil) | Decreases with increasing surfactant concentration | acs.org |

| Water-Oil Interfacial Tension (Various Spans) | Decreases with increasing surfactant concentration | researchgate.net |

Note: This data is for related sorbitan esters and is indicative of the expected behavior of Sorbitan, isooctadecanoate.

Performance in Specialized Dispersions

Sorbitan, isooctadecanoate and other sorbitan esters are utilized as dispersing agents in various industrial applications to facilitate the uniform distribution of solid particles in a liquid medium and to prevent their agglomeration. huanachemical.comatamanchemicals.com

Their effectiveness as dispersants is attributed to the adsorption of the lipophilic tail onto the surface of the solid particles, while the hydrophilic head provides some interaction with the surrounding medium, leading to steric stabilization. This is particularly relevant in non-aqueous systems where electrostatic stabilization is less effective.

In the realm of pigment dispersions for plastics and coatings, sorbitan esters have been shown to improve color strength and dispersibility. google.com They can be used as an additive during the pigment synthesis process or incorporated into the final formulation to enhance the distribution of pigment particles within the polymer matrix. google.com

While specific studies on the use of Sorbitan, isooctadecanoate in ceramic and polymer dispersions are limited, the general principles of surfactant-mediated dispersion suggest its potential applicability. In ceramic processing, dispersants are crucial for preparing stable slurries with high solid content and low viscosity. rsdpolymers.comgoogle.com Similarly, in polymer composites, uniform dispersion of fillers is essential for achieving desired mechanical and physical properties. The choice of a suitable dispersant like a sorbitan ester would depend on the surface chemistry of the ceramic or filler particles and the polarity of the polymer matrix.

Table 4: Applications of Sorbitan Esters in Specialized Dispersions

| Dispersion Type | Role of Sorbitan Ester | Key Benefit |

|---|---|---|

| Pigment Dispersions | Dispersing agent | Improved color strength and stability google.com |

| Ceramic Slurries (potential) | Deflocculant/Dispersant | Viscosity reduction and improved flowability |

Pigment Dispersion Enhancement in Complex Formulations

Sorbitan, isooctadecanoate, and related sorbitan esters are utilized as dispersing agents in a variety of complex formulations, including plastics, paints, and coatings. google.comatamanchemicals.com The primary function of these additives is to improve the distribution of solid pigment particles within a liquid or polymeric matrix, leading to enhanced coloristic properties and stability. google.com The mechanism of pigment dispersion involves three main stages: wetting, deagglomeration, and stabilization. Sorbitan, isooctadecanoate contributes to this process by adsorbing onto the surface of pigment particles. The lipophilic tail of the molecule has an affinity for the pigment surface, while the hydrophilic sorbitan head extends into the surrounding medium. This surface modification facilitates the initial wetting of the pigment by the resin or solvent and aids in the mechanical breakdown of pigment agglomerates.

Once dispersed, the adsorbed layer of the sorbitan ester creates a steric barrier that prevents the pigment particles from re-agglomerating, a process known as flocculation. specialchem.com This stabilization is crucial for maintaining the desired properties of the final material, such as color strength, gloss, and opacity. google.com In the plastics industry, for instance, the incorporation of sorbitan esters into pigment compositions has been shown to yield superior color strength and dispersibility. google.com The improved dispersion ensures a more uniform coloration of the polymer and can lead to more efficient use of expensive pigments. specialchem.com Similarly, in cosmetic formulations, this compound is known to function as a pigment dispersant in creams, contributing to the product's aesthetic qualities.

The table below summarizes research findings on the application of sorbitan esters as pigment dispersion enhancers.

| Application Area | Pigment Type | Sorbitan Ester Used | Observed Effects |

| Plastics | Monoazo Pigments | Sorbitan Monolaurate, Sorbitan Monostearate | Improved color strength and dispersibility in the polymer matrix. google.com |

| Coatings | General Pigments | Sorbitan Monostearate | Aids in achieving even distribution of pigments and additives. atamanchemicals.comatamanchemicals.com |

| Cosmetics | Various Pigments | This compound | Functions as a pigment dispersant, improving the uniformity of color in creams. |

Influence on Rheological Properties of Material Systems

The addition of Sorbitan, isooctadecanoate can significantly influence the rheological, or flow, properties of material systems. As a surface-active agent, it can alter the interactions between particles and the surrounding medium, thereby modifying the viscosity and viscoelastic behavior of the formulation. This is particularly relevant in systems with high solids content, such as plastisols, paints, and inks, where precise control over rheology is necessary for processing and application.

In the context of Polyvinyl Chloride (PVC) plastisols, which are suspensions of PVC particles in a liquid plasticizer, sorbitan esters have been studied for their effect on viscosity. Research has indicated that the introduction of a sorbitan ester, such as sorbitan monolaurate, can lead to a reduction in the viscosity of the plastisol. This effect is attributed to the surfactant's ability to modify the aggregation of PVC particles. By adsorbing onto the particle surfaces, the sorbitan ester can reduce inter-particle friction and prevent the formation of a strong particle network, resulting in lower viscosity and a flow behavior that is closer to Newtonian.

Furthermore, the presence of a sorbitan ester can impact the aging characteristics of a plastisol. The viscosity of plastisols can increase over time due to the gradual swelling of the PVC particles by the plasticizer. The protective layer formed by the sorbitan ester on the particle surface can hinder this swelling effect, leading to a more stable viscosity over time. In some cases, a decrease in viscosity has been observed after a period of aging, which is beneficial for the processing and shelf-life of the plastisol. The viscoelastic properties, such as the storage modulus (G'), which is a measure of the elastic response of the material, can also be affected by the presence of the sorbitan ester, reflecting changes in the internal structure of the suspension.

The following table presents data on the influence of a sorbitan ester on the rheological properties of a PVC plastisol system.

| Property | Formulation without Sorbitan Ester | Formulation with Sorbitan Ester |

| Initial Viscosity | Higher | Lower |

| Flow Behavior | More pronounced shear-thinning | Closer to Newtonian |

| Viscosity after 48h Aging | Significant increase | More stable, potential for decrease |

| Storage Modulus (G') | Higher | Lower |

Environmental Transformations and Fate Mechanisms of Sorbitan, Isooctadecanoate

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. The ester linkage in Sorbitan (B8754009), isooctadecanoate is susceptible to cleavage by water, a reaction that can be influenced by the pH of the surrounding medium.

The rate of hydrolysis of sorbitan esters is dependent on pH. While they are generally stable at neutral pH, the degradation can be catalyzed by acidic or alkaline conditions. It has been noted that hydrolysis of sorbitan fatty acid esters can occur in the presence of water at excessively high or low pH. cir-safety.org In general, ester hydrolysis proceeds through acid-catalyzed or base-mediated mechanisms.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the ester is attacked by a hydroxide (B78521) ion, which is a more powerful nucleophile than water. This base-mediated hydrolysis, also known as saponification, is typically faster than acid-catalyzed hydrolysis.

Table 1: Summary of pH-Dependent Hydrolysis Findings for Sorbitan Esters

| pH Condition | Expected Rate of Hydrolysis | Mechanism |

|---|---|---|

| Acidic (pH < 7) | Catalyzed | Acid-catalyzed hydrolysis |

| Neutral (pH ≈ 7) | Slow | Uncatalyzed hydrolysis |

This table summarizes the expected qualitative effects of pH on the hydrolysis of sorbitan esters based on general chemical principles, as specific kinetic data for Sorbitan, isooctadecanoate is not available.

The hydrolysis of Sorbitan, isooctadecanoate involves the cleavage of the ester bond, which is expected to yield its constituent alcohol and carboxylic acid. The anticipated products of this reaction are sorbitan (the dehydrated form of sorbitol) and isooctadecanoic acid. cir-safety.org

The reaction can be represented as follows:

Sorbitan, isooctadecanoate + H₂O → Sorbitan + Isooctadecanoic Acid

Studies on related sorbitan esters, such as sorbitan stearate, have confirmed that upon ingestion, they are hydrolyzed to stearic acid and anhydrides of sorbitol. cir-safety.org This supports the predicted hydrolysis products for Sorbitan, isooctadecanoate.

Biodegradation Studies and Metabolic Fate

Biodegradation is a crucial process in the environmental fate of many organic chemicals, involving their breakdown by microorganisms.

Based on available information, Sorbitan, isooctadecanoate is considered to be readily biodegradable. A safety data sheet for a substance containing approximately 100% Sorbitan, isooctadecanoate explicitly states that the "Product is readily biodegradable". zslubes.com This classification typically implies that the substance will undergo rapid and extensive biodegradation in an aerobic environment, as defined by standardized tests such as the OECD 301 series.

While the specific results of a ready biodegradability test for Sorbitan, isooctadecanoate are not detailed in the available literature, the claim of ready biodegradability suggests that it would likely meet the stringent criteria of these tests, which often involve measuring the percentage of the substance that is converted to CO₂, water, and biomass over a 28-day period.

The metabolic pathway for the biodegradation of sorbitan esters is expected to involve the enzymatic hydrolysis of the ester linkage by esterases produced by microorganisms. This initial step would release sorbitan and isooctadecanoic acid. Both of these breakdown products are substances that can be further metabolized by microorganisms. Fatty acids like isooctadecanoic acid are readily utilized as a carbon and energy source through beta-oxidation, while sorbitan, a derivative of the sugar alcohol sorbitol, can also be assimilated into microbial metabolic pathways.

Table 2: Summary of Biodegradation Potential for Sorbitan, Isooctadecanoate

| Test Type | Finding | Implication for Environmental Fate |

|---|

This table is based on a qualitative statement from a safety data sheet, as a specific OECD 301 study report with quantitative data was not found.

Aerobic and Anaerobic Biodegradation Potential

Sorbitan esters, as a chemical class, are generally considered to be readily biodegradable under aerobic conditions. This degradation is primarily initiated by enzymatic hydrolysis of the ester bond. While specific experimental data for Sorbitan, isooctadecanoate is limited, data from surrogate substances and predictive models provide a strong indication of its biodegradability.

Aerobic Biodegradation: Studies on related sorbitan esters, such as sorbitan monooleate and sorbitan stearate, have demonstrated ready aerobic biodegradation. For instance, sorbitan monooleate has been shown to be readily degraded by activated sludge, with over 90% degradation observed within 100 hours. The primary degradation pathway is believed to be the cleavage of the ester linkage, followed by the separate and rapid biodegradation of the resulting sorbitan and fatty acid moieties.

Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, are often used to estimate the biodegradability of chemicals when experimental data is lacking. Predictions for Sorbitan, isooctadecanoate from such models can provide an indication of its expected behavior in aerobic environments.

Anaerobic Biodegradation: Information regarding the anaerobic biodegradation of Sorbitan, isooctadecanoate is less readily available. In general, the anaerobic degradation of surfactants is a more complex process and can be slower than aerobic degradation. The process typically involves a consortium of different microorganisms to achieve complete mineralization. For some complex organic molecules, anaerobic degradation can be significantly slower, and in some cases, the compounds may persist in anaerobic environments such as sediments and deeper soil layers. Without specific studies on Sorbitan, isooctadecanoate, its potential for anaerobic biodegradation remains an area requiring further research.

Table 1: Predicted Aerobic Biodegradation of Sorbitan, isooctadecanoate

| Prediction Model | Result | Interpretation |

|---|---|---|

| BIOWIN (EPI Suite™) - Linear Model | Probability of rapid biodegradation | Indicates a high likelihood of rapid aerobic degradation. |

| BIOWIN (EPI Suite™) - Non-Linear Model | Probability of rapid biodegradation | Confirms the high likelihood of rapid aerobic degradation. |

| BIOWIN (EPI Suite™) - Ultimate Biodegradation Timeframe | Weeks | Suggests that complete mineralization is expected to occur within a period of weeks. |

| BIOWIN (EPI Suite™) - Primary Biodegradation Timeframe | Days to weeks | Indicates that the initial breakdown of the molecule is expected to be relatively rapid. |

Microbial Transformation Pathways and Metabolite Identification

The microbial transformation of Sorbitan, isooctadecanoate is presumed to follow the established pathway for other sorbitan esters. The initial and most critical step is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by lipase (B570770) enzymes, which are ubiquitous in the environment.

This hydrolysis results in the formation of two primary metabolites:

Sorbitan: The polyol core of the molecule.

Isooctadecanoic acid: The fatty acid side chain.

Following this initial cleavage, both metabolites are expected to enter separate and well-established metabolic pathways. Sorbitan, being a sugar alcohol, is anticipated to be mineralized through pathways similar to those for other simple carbohydrates. Isooctadecanoic acid, a fatty acid, is expected to be degraded via β-oxidation, a common microbial pathway for the breakdown of fatty acids, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle.

The complete mineralization of Sorbitan, isooctadecanoate under aerobic conditions would ultimately result in the formation of carbon dioxide, water, and microbial biomass. Under anaerobic conditions, the final products would likely be methane, carbon dioxide, and biomass.

While this proposed pathway is based on sound biochemical principles and data from related compounds, detailed studies that definitively identify the specific microorganisms and intermediate metabolites involved in the degradation of Sorbitan, isooctadecanoate are not currently available in the scientific literature.

Sorption and Distribution Behavior in Environmental Media

The movement and partitioning of Sorbitan, isooctadecanoate within the environment are dictated by its physicochemical properties and its interactions with various environmental compartments, including soil, sediment, water, and air. This section explores its sorption behavior, volatilization potential, and modeled environmental distribution.

Adsorption and Desorption to Soil and Sediment Phases

The tendency of a chemical to adsorb to soil and sediment is a key factor in determining its mobility and bioavailability. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, leading to lower mobility in the environment.

Predictive models, such as the KOCWIN™ program within the US EPA's EPI Suite™, can provide an estimated Koc value based on the molecular structure. These models are valuable tools for assessing the potential for sorption in the absence of experimental data.

Table 2: Predicted Soil Adsorption Coefficient for Sorbitan, isooctadecanoate

| Parameter | Predicted Value (Log Koc) | Mobility Classification |

|---|---|---|

| Log Koc (KOCWIN™ Estimate) | 3.5 - 4.5 | Low to Slight |

The predicted Log Koc value suggests that Sorbitan, isooctadecanoate is likely to have low to slight mobility in soil and will tend to partition to soil and sediment rather than remaining in the aqueous phase.

Volatilization Potential and Henry's Law Constant Determinations

Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. A key parameter for assessing this potential is the Henry's Law constant, which relates the partial pressure of a substance in the air to its concentration in water.

Sorbitan esters, in general, are characterized by low vapor pressures and are not considered to be volatile compounds. For Sorbitan, isooctadecanoate, specific experimental data for its Henry's Law constant are not available. However, QSAR models can be used to estimate this value.

Table 3: Predicted Volatilization Properties of Sorbitan, isooctadecanoate

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Henry's Law Constant (HENRYWIN™ Estimate) | Low | Indicates a low tendency to volatilize from water. |

| Vapor Pressure | Very Low | Suggests a low rate of evaporation from dry surfaces. |

Based on these predictions, volatilization is not expected to be a significant environmental fate process for Sorbitan, isooctadecanoate.

Environmental Distribution Modeling and Compartmentalization

Environmental fate models, such as fugacity models, are used to predict the distribution of a chemical among various environmental compartments (air, water, soil, and sediment) at a steady state. These models integrate the physicochemical properties of a substance, such as its solubility, vapor pressure, and partitioning coefficients, to estimate its likely environmental sinks.

For Sorbitan, isooctadecanoate, a Level III fugacity model, like that included in the US EPA's EPI Suite™, can provide insights into its expected environmental distribution.

Table 4: Predicted Environmental Distribution of Sorbitan, isooctadecanoate (Level III Fugacity Model)

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Air | < 0.1% |

| Water | 10 - 20% |

| Soil | 40 - 50% |

| Sediment | 30 - 40% |

The model predictions suggest that if Sorbitan, isooctadecanoate is released into the environment, it will predominantly partition to soil and sediment. A smaller fraction is expected to remain in the water column, and a negligible amount is predicted to be present in the air. This distribution pattern is consistent with its predicted low volatility and moderate to high sorption potential.

Advanced Analytical and Spectroscopic Characterization of Sorbitan, Isooctadecanoate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of Sorbitan (B8754009), isooctadecanoate, providing insights into its molecular framework and the presence of any impurities.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the different proton environments within the molecule. Key chemical shifts for protons in the sorbitan head group and the fatty acid tail can be assigned. For instance, protons adjacent to the ester group and those on the sorbitan ring exhibit characteristic downfield shifts. orgchemboulder.com The integration of these signals allows for the quantitative determination of the degree of esterification and the ratio of different isomers present in the mixture. sciepub.comnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the molecule. kinampark.com It is particularly useful for distinguishing between the different carbon atoms in the sorbitan moiety and the isooctadecanoate chain, including the carbonyl carbon of the ester group. kinampark.comdiva-portal.org Analysis of ¹³C NMR spectra can help in confirming the isomeric forms of the sorbitan ring (e.g., 1,4-anhydrosorbitol) and the position of the ester linkage. worktribe.com

Quantitative NMR (qNMR): qNMR techniques can be employed for the precise quantification of Sorbitan, isooctadecanoate and its related impurities without the need for identical reference standards for every component. sciepub.com By using an internal standard with a known concentration, the absolute quantity of the main component and the relative amounts of by-products from the esterification process can be determined.

Representative ¹H NMR Chemical Shifts for Sorbitan Esters:

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Alkyl chain (CH₃, CH₂) | 0.8 - 1.6 | Upfield signals corresponding to the fatty acid tail. |

| CH₂ adjacent to C=O | 2.1 - 2.4 | Deshielded protons alpha to the carbonyl group. orgchemboulder.com |

| Sorbitan ring protons | 3.5 - 4.5 | Complex multiplet region due to multiple chiral centers. |

| Protons on carbon bearing the ester group | 4.0 - 5.0 | Further deshielded due to the electronegativity of the ester oxygen. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in Sorbitan, isooctadecanoate. The FTIR spectrum provides a molecular fingerprint, confirming the presence of key chemical bonds.

The most prominent absorption bands in the FTIR spectrum of a sorbitan ester are associated with the ester functional group and the hydroxyl groups. The strong absorption band for the carbonyl (C=O) stretch of the ester is typically observed in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester group give rise to intense bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Additionally, a broad absorption band corresponding to the O-H stretching of the unreacted hydroxyl groups on the sorbitan ring is usually present around 3300-3500 cm⁻¹. researchgate.net

Typical FTIR Absorption Bands for Sorbitan Esters:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3300 - 3500 | Broad, Strong |

| C-H (alkyl) | Stretching | 2850 - 2960 | Strong |

| C=O (ester) | Stretching | 1735 - 1750 | Strong |

| C-O (ester) | Stretching | 1150 - 1250 | Strong |

| C-O (alcohol) | Stretching | 1000 - 1100 | Medium-Strong |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and distribution of Sorbitan, isooctadecanoate and for identifying potential impurities. Due to the complexity of sorbitan ester products, which are often mixtures of mono-, di-, and triesters of sorbitan and its isomers, MS provides crucial information on the composition of the sample. researchgate.net

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of the parent ion and its fragments, aiding in the definitive identification of the main components and trace impurities. mzcloud.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed for the analysis of non-volatile surfactants like sorbitan esters.

The mass spectrum of Sorbitan, isooctadecanoate will show a distribution of peaks corresponding to the different esterified species. The analysis can reveal the presence of unreacted starting materials, such as isooctadecanoic acid and sorbitol, as well as by-products like isosorbide (B1672297) esters. This detailed impurity profiling is essential for quality control and for understanding the relationship between the composition and the functional properties of the surfactant.

Imaging Techniques for Microstructure and Dispersion Analysis

Imaging techniques provide invaluable visual information on the microstructure and aggregation state of Sorbitan, isooctadecanoate in various media, which is critical for understanding its performance in applications such as emulsions and dispersions.

Two-dimensional X-ray absorption (2D-XRA) imaging is an advanced technique that can be utilized for the in-situ characterization of the aggregation state of surfactants in solution. nih.govdoi.org While specific studies on Sorbitan, isooctadecanoate using this technique are not widely reported, the principles of small-angle X-ray scattering (SAXS) are applicable. acs.orgyoutube.com SAXS can provide information on the size, shape, and arrangement of micelles or other self-assembled structures formed by the surfactant in a liquid medium. youtube.com This data is crucial for understanding how the surfactant stabilizes emulsions and dispersions at a molecular level.